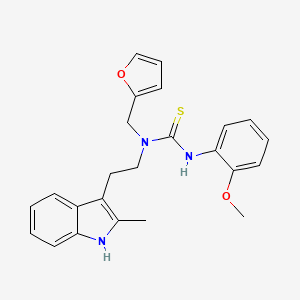![molecular formula C29H22N4O3S B2672223 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 536706-71-5](/img/structure/B2672223.png)
2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C29H22N4O3S and its molecular weight is 506.58. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
This compound has garnered attention due to its potential antitumor properties. Specifically, it exerts its effects through reactive oxygen species (ROS)-mediated apoptosis in cancer cells. Unlike healthy cells, cancer cells are selectively targeted by this mechanism, making it a promising strategy for cancer therapy .
Structural Characterization
Fourier Transform-Infrared Spectroscopy (FT-IR) and FT-Raman: Experimental techniques such as FT-IR and FT-Raman have been employed to characterize the synthesized compound. These methods provide insights into its vibrational modes and molecular structure. The computed geometrical parameters are compared with experimental data, ensuring accurate structural confirmation .
Nuclear Magnetic Resonance (NMR): Theoretical NMR analysis (both 1H and 13C) using the GIAO method complements experimental chemical shifts. This analysis aids in understanding the compound’s structural features and provides valuable information for further studies .
UV-Vis Spectroscopy
The compound’s UV-Vis spectrum, obtained in dimethyl sulfoxide (DMSO) solvent, is compared with the theoretically computed spectrum using time-dependent density functional theory (DFT). This analysis sheds light on its electronic transitions and absorption properties .
Computational Studies
Density Functional Theory (DFT): The B3LYP/6-311+ +G(d,p) basis set is used for DFT calculations, resulting in the optimized structure with minimum energy confirmation. These computational studies enhance our understanding of the compound’s stability and electronic properties.
Nonlinear Optical Properties: Additional analyses, including nonlinear optical properties, natural bond orbitals, frontier molecular orbitals, molecular electrostatic potential, and non-covalent interactions (NCI), contribute to a comprehensive characterization of the compound .
Drug-Likeness and ADMET Studies
The compound’s drug-likeness is evaluated, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are conducted. These assessments inform potential therapeutic applications and guide further drug development .
Potential Therapeutic Target
Given the compound’s interactions, it may hold promise as a therapeutic target. For instance, understanding its binding to the RBD domain of the ACE2 receptor during fusion could be relevant in the context of SARS-CoV-2 infection .
Propriétés
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4O3S/c1-36-20-11-7-10-19(16-20)33-28(35)27-26(22-13-4-5-14-24(22)31-27)32-29(33)37-17-25(34)30-23-15-6-9-18-8-2-3-12-21(18)23/h2-16,31H,17H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLSOIXWGQLNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 4-methoxybenzoate](/img/structure/B2672141.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2672142.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2672143.png)

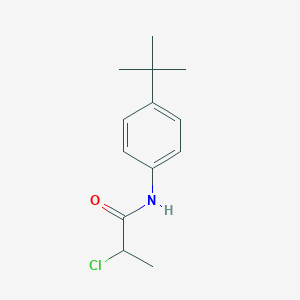
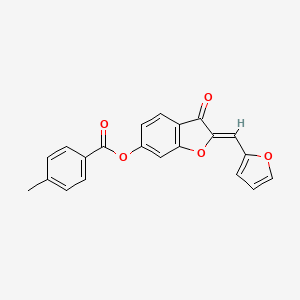
![1-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2672149.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2672153.png)
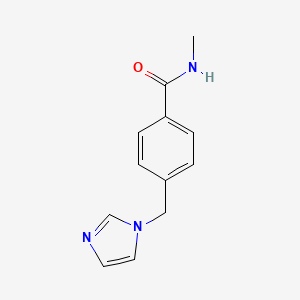
![3-(3,4-dimethoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2672159.png)
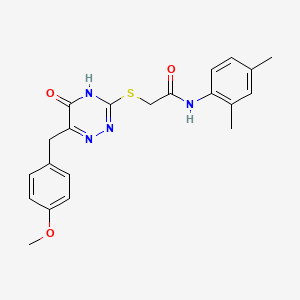
![N-[(2-chlorophenyl)methyl]-4-fluoroaniline](/img/structure/B2672161.png)
![5-[(2,4-Dichlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2672162.png)
